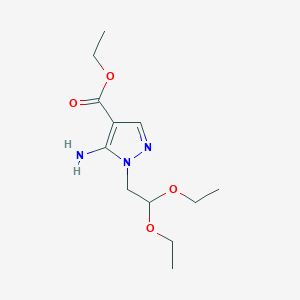
6-amino-4-methyl-2-Pyridinebutanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-4-methyl-2-Pyridinebutanamine is a compound that belongs to the class of heterocyclic amines It is characterized by a pyridine ring substituted with an amino group at the 2-position, a 4-methyl group, and a 4-aminobutyl chain at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-methyl-2-Pyridinebutanamine can be achieved through several synthetic routes. One common method involves the alkylation of 2-amino-4-methylpyridine with 4-bromobutylamine under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to promote the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
6-amino-4-methyl-2-Pyridinebutanamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups may yield nitro or nitroso derivatives, while reduction may produce secondary or tertiary amines. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
6-amino-4-methyl-2-Pyridinebutanamine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials.
Biology: The compound may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-amino-4-methyl-2-Pyridinebutanamine involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes.
Comparaison Avec Des Composés Similaires
6-amino-4-methyl-2-Pyridinebutanamine can be compared with other similar compounds such as:
Spermine: A biogenic polyamine with multiple amino groups, involved in cellular growth and differentiation.
Spermidine: Another polyamine with similar biological functions as spermine.
Putrescine: A precursor to spermidine and spermine, involved in cellular metabolism.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other polyamines.
Propriétés
Formule moléculaire |
C10H17N3 |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
6-(4-aminobutyl)-4-methylpyridin-2-amine |
InChI |
InChI=1S/C10H17N3/c1-8-6-9(4-2-3-5-11)13-10(12)7-8/h6-7H,2-5,11H2,1H3,(H2,12,13) |
Clé InChI |
GBHPDWYFGJHBHK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)N)CCCCN |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-pentyl]-phosphonic acid diethyl ester](/img/structure/B8325654.png)


![2-acetyl-6-bromo-2H-[1,2,4]triazine-3,5-dione](/img/structure/B8325664.png)



![1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanamine](/img/structure/B8325705.png)





